

# (+)-Intermedine: A Technical Overview of its Physicochemical Properties and Cytotoxic Mechanisms

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## Compound of Interest

Compound Name: (+)-Intermedine

Cat. No.: B191556

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrrolizidine alkaloid **(+)-Intermedine**, focusing on its chemical properties and its cytotoxic effects, particularly on hepatocytes and neural progenitor cells. The information presented herein is intended to support research and drug development activities related to this compound.

## Core Physicochemical Data

**(+)-Intermedine** is a naturally occurring pyrrolizidine alkaloid found in various plant species. Its fundamental physicochemical properties are summarized below.

Property	Value	Citation(s)
CAS Number	10285-06-0	[1][2][3]
Molecular Formula	C <sub>15</sub> H <sub>25</sub> NO <sub>5</sub>	[1][2]
Molecular Weight	299.36 g/mol	[1][2]

## Toxicological Profile: Mitochondria-Mediated Apoptosis

**(+)-Intermedine** has been shown to exhibit significant cytotoxicity in various cell lines. The primary mechanism underlying its toxicity is the induction of mitochondria-mediated apoptosis. This process is initiated by the generation of excessive reactive oxygen species (ROS), which leads to a cascade of intracellular events culminating in programmed cell death.

The key events in the cytotoxic signaling pathway of **(+)-Intermedine** are:

- Induction of Oxidative Stress: Exposure to **(+)-Intermedine** leads to a significant increase in intracellular ROS levels.
- Mitochondrial Dysfunction: The elevated ROS levels disrupt the mitochondrial membrane potential.
- Apoptosome Formation: This disruption triggers the release of cytochrome c from the mitochondria into the cytoplasm.
- Caspase Activation: Cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates the executioner caspase, caspase-3.
- Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis, leading to cell death.



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Signaling pathway of **(+)-Intermedine**-induced apoptosis.

## Experimental Protocols

Detailed methodologies for key experiments used to elucidate the cytotoxic effects of **(+)-Intermedine** are provided below. These protocols are based on standard laboratory procedures.

## Cell Viability Assessment: CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.

Materials:

- 96-well cell culture plates
- Cell Counting Kit-8 (CCK-8) reagent
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of culture medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Treat the cells with varying concentrations of **(+)-Intermedine** and incubate for the desired period (e.g., 24, 48, or 72 hours).
- Add 10  $\mu$ L of CCK-8 solution to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.

## Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies.

Materials:

- 6-well cell culture plates
- Crystal violet staining solution (0.5% crystal violet in 25% methanol)
- Phosphate-buffered saline (PBS)

#### Procedure:

- Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
- Treat the cells with **(+)-Intermedine** at various concentrations.
- Incubate the plates for 7-14 days, allowing colonies to form.
- Wash the colonies twice with PBS.
- Fix the colonies with methanol for 15 minutes.
- Stain the colonies with crystal violet solution for 20 minutes.
- Gently wash the plates with water and allow them to air dry.
- Count the number of colonies in each well.

## Wound Healing (Scratch) Assay

This method is used to study cell migration.

#### Materials:

- 6-well or 12-well cell culture plates
- Sterile 200  $\mu$ L pipette tip
- Microscope with a camera

#### Procedure:

- Seed cells in a plate and grow them to a confluent monolayer.
- Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
- Wash the wells with PBS to remove detached cells.
- Add fresh culture medium with or without **(+)-Intermedine**.

- Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours).
- Measure the width of the scratch at different time points to quantify cell migration.

## Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Treat cells with **(+)-Intermedine** for the desired time.
- Harvest the cells and wash them twice with cold PBS.
- Resuspend the cells in 1X binding buffer at a concentration of  $1 \times 10^6$  cells/mL.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI to 100  $\mu$ L of the cell suspension.
- Incubate the cells for 15 minutes at room temperature in the dark.
- Add 400  $\mu$ L of 1X binding buffer to each tube.
- Analyze the cells by flow cytometry within one hour.

## Intracellular ROS Measurement: DCFH-DA Assay

2',7'-Dichlorofluorescein diacetate (DCFH-DA) is a fluorescent probe used to detect intracellular ROS.

Materials:

- DCFH-DA probe
- Fluorescence microscope or microplate reader

Procedure:

- Seed cells in a suitable plate or dish.
- Treat the cells with **(+)-Intermedine**.
- Load the cells with 10  $\mu$ M DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
- Wash the cells with PBS to remove excess probe.
- Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 535 nm.

## Mitochondrial Membrane Potential ( $\Delta\Psi_m$ ) Assay: JC-1 Staining

JC-1 is a cationic dye that indicates mitochondrial membrane potential. In healthy cells with high  $\Delta\Psi_m$ , JC-1 forms aggregates that fluoresce red. In apoptotic cells with low  $\Delta\Psi_m$ , JC-1 remains as monomers and fluoresces green.

Materials:

- JC-1 staining solution
- Fluorescence microscope or flow cytometer

Procedure:

- Treat cells with **(+)-Intermedine**.
- Incubate the cells with JC-1 staining solution (5  $\mu$ g/mL) for 20 minutes at 37°C.
- Wash the cells twice with PBS.

- Analyze the cells under a fluorescence microscope or by flow cytometry to detect the shift from red to green fluorescence, indicating a decrease in  $\Delta\Psi_m$ .

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## References

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